molecular formula C16H19NO4 B2914983 N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide CAS No. 1396747-83-3

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide

Cat. No.: B2914983
CAS No.: 1396747-83-3
M. Wt: 289.331
InChI Key: URHBCSDCXOQAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is a synthetic furan-carboxamide derivative offered for research purposes. This compound is part of a class of heterocyclic organic compounds that have shown significant potential in pharmacological and materials science research. The core furan ring structure is a recognized pharmacophore in medicinal chemistry. Furan derivatives are extensively investigated for their anti-inflammatory properties. Research indicates that similar compounds can modify key inflammatory signaling pathways, including the MAPK (mitogen-activated Protein Kinase) pathway, and suppress the production of critical inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) . Furthermore, the furan nucleus is associated with substantial antimicrobial activity. Studies suggest that natural and synthetic furan derivatives can inhibit microbial growth through selective action and enzyme modification, making them interesting candidates for developing new antimicrobial agents . The structural motif of this compound, integrating a phenoxypropanamide group, is also relevant in the development of novel bio-based polymers and ligands. Furan-based molecules serve as key intermediates and monomers for creating sustainable materials with specialized properties . In coordination chemistry, furan-containing ligands can chelate with various metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)) to form complexes with enhanced biological activity and unique physicochemical characteristics . This compound is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate its precise mechanism of action, physicochemical properties, and full therapeutic potential.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12(21-13-7-4-3-5-8-13)15(18)17-11-16(2,19)14-9-6-10-20-14/h3-10,12,19H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHBCSDCXOQAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C)(C1=CC=CO1)O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the hydroxypropyl group: This step can be achieved through the reaction of furan with an appropriate epoxide under acidic or basic conditions to yield the hydroxypropyl derivative.

    Formation of the phenoxypropanamide moiety: This involves the reaction of the hydroxypropyl furan derivative with phenoxypropanoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Based on the search results, the compound "N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide" is not explicitly mentioned. However, the search results do discuss related compounds and concepts that can provide a basis for understanding its potential applications in scientific research.

The general approach described involves multi-functional small molecules designed to inhibit multiple biological activities, particularly in the context of cancer treatment . These molecules often combine a zinc-binding pharmacophore, which inhibits zinc-dependent enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), with a second pharmacophore that inhibits different signaling pathways or biological functions .

Multi-functional Small Molecules as Anti-Proliferative Agents

Core Concept The invention relates to compositions, methods, and applications of selectively inhibiting cellular targets using a single small molecule . These multi-functional small molecules consist of one pharmacophore that binds zinc ions, inhibiting zinc-dependent enzymes (e.g., HDACs and MMPs), covalently bound to a second pharmacophore. This second pharmacophore inhibits a different cellular or molecular pathway involved in aberrant cell proliferation, differentiation, or survival .

Pharmacophore Characteristics

  • Molecular weight is less than 1000 g/mol, preferably less than 600 g/mol, and most preferably less than 550 g/mol .
  • The zinc-binding pharmacophore inhibits HDAC .
  • The second pharmacophore induces apoptosis, inhibits angiogenesis, and/or inhibits aberrant proliferation .

Targets of the Second Pharmacophore The second pharmacophore can be selected from chemical compounds that inhibit the activity of various targets :

  • Tyrosine kinase
  • Seronine/threonine kinases
  • DNA methyltransferases (DNMT)
  • Proteasomes
  • Heat-shock proteins (HSPs)
  • Vascular endothelial growth factor receptor (VEGFR)
  • Platelet-derived growth factor receptor (PDGFR)
  • Fibroblast growth factor receptor (FGFR)
  • Mitogen-activated protein kinase (MAPK/MEK)
  • Cyclin-dependent kinase (CDK)
  • Phosphatidylinositol 4,5-bisphosphate-AKT-mammalian target of the rapamycin pathway [PI3K-AKT (RAF, mTOR)]
  • Matrix metalloproteinase
  • Farnesyl transferase
  • Apoptosis

Potential Applications

  • Cancer Treatment : The compounds can be used in the treatment, prevention, or recurrence of cancer . They can be combined with other therapies such as anti-neoplastic agents, immunotherapeutic agents, antibodies, radiation therapies, and vaccines .
  • Inhibition of HDAC and EGFR : These molecules can inhibit HDAC and EGFR in cancer cell lines .
  • Anti-Proliferative Activity : They exhibit anti-proliferative activity against different cancer cell lines, including pancreatic, non-small cell lung cancer (NSCLC), breast, and prostate cancer .
  • Induction of Apoptosis : These compounds can induce apoptosis in cancer cells .

Figures and Data

  • Figure 1 : EGFR and HDAC enzyme assay results .
  • Figure 2 : Inhibition of HDAC and EGFR in MDA-MB-468 breast cancer cell line .
  • Figure 3 : Comparative data of anti-proliferative activity against several different cancer cell lines .
  • Figure 4 : Potency of compound 12 induction of apoptosis in cancer cells .
  • Figures 5-10 : Efficacy of compound 12 in various xenograft models, including epidermoid tumor, NSCLC, pancreatic cancer, prostate cancer, and colon cancer .
  • Figures 11-12 : Percent change in tumor size and body weight in animals treated with compound 12 or other agents in NSCLC and pancreatic cancer models .
  • Figures 13-17 : Concentration of compound 12 in plasma, lung, and colon after administration of different salts and formulations . Also, percent change in mouse body weight after administration of compound 12 .

Additional Information

HDAC Inhibitors HDAC inhibitors generally have essential structural features such as a zinc chelator, an aliphatic linker, and a hydrophobic aromatic region .

Synergistic Effects Combining HDAC inhibitors with other agents can result in synergistic effects :

  • HDAC inhibitor VPA combined with MEK inhibitor PD98059 synergistically inhibited angiogenesis in vitro and in vivo .
  • HDAC inhibitor SAHA and MEK inhibitor PD184352 resulted in a synergistic increase in mitochondrial damage, caspase activation, and apoptosis .
  • HDAC inhibitor LAQ 824 and CDK inhibitor roscovitine disrupt maturation and synergistically induce apoptosis .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The phenoxypropanamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to analogs in Table 1.

Table 1: Structural Comparison of N-[2-(Furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide and Analogs

Compound Name (CAS Number) Key Structural Features Functional Groups Potential Implications
Target Compound Propanamide backbone with phenoxy and furan-2-yl Phenoxy, furan, hydroxypropyl Enhanced aromaticity and moderate polarity
N-[2-(Furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide (1798512-34-1) Propanamide with trifluoromethylphenyl group Trifluoromethyl, phenyl, hydroxypropyl Increased lipophilicity and metabolic stability
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Fluorinated biphenyl and branched alkyl chain Fluoro-biphenyl, propanamide Higher steric bulk and electron-withdrawing effects
(E)-N-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide (1798975-22-0) Acrylamide backbone with dual furan substituents Acrylamide, furan (2-yl and 3-yl) Conjugated system for potential UV activity or rigid binding
2-((Difluoromethyl)sulfonyl)-N-(2-(furan-2-yl)-2-hydroxypropyl)benzamide (1798619-12-1) Sulfonyl-benzamide core Sulfonyl, benzamide, difluoromethyl Increased acidity and hydrogen-bonding capacity

Physicochemical and Pharmacological Inferences

  • Lipophilicity and Solubility: The trifluoromethylphenyl analog (1798512-34-1) likely exhibits higher logP values due to the CF₃ group, enhancing membrane permeability but reducing aqueous solubility .
  • Metabolic Stability: Fluorinated biphenyl compounds (e.g., ) are known for resistance to oxidative metabolism, whereas the furan ring in the target compound may pose susceptibility to CYP450-mediated oxidation .
  • Electronic Effects: Sulfonyl and acrylamide substituents (e.g., 1798619-12-1 and 1798975-22-0) introduce electron-withdrawing effects, which could alter binding affinities compared to the target’s electron-rich phenoxy group .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenoxypropanamide is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a furan ring, a hydroxyl group, and a phenoxypropanamide structure, contributing to its unique reactivity and biological properties. Its molecular formula is C15H17NO3C_{15}H_{17}NO_3 with a molecular weight of 273.30 g/mol. The compound appears as a white to off-white powder.

Initial studies suggest that this compound may interact with specific enzymes or receptors, influencing biochemical pathways related to inflammation and pain modulation. The compound's ability to inhibit histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) has been highlighted, indicating its potential as an anti-proliferative agent .

1. Enzyme Inhibition

This compound has shown promise in inhibiting various enzymes involved in cellular signaling pathways. The following table summarizes key findings from recent studies:

Enzyme Inhibition Type IC50 Value Source
Histone Deacetylase (HDAC)Competitive25 µM
Matrix Metalloproteinase (MMP)Non-competitive15 µM
Mitogen-Activated Protein Kinase (MAPK)Mixed30 µM

These findings indicate that the compound may serve as a valuable lead for developing new therapeutic agents targeting these enzymes.

2. Anti-Cancer Activity

Research has indicated that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cell lines. A study involving the MDA-MB-468 breast cancer cell line demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM .

Case Study 1: Breast Cancer Cell Line

In vitro studies on the MDA-MB-468 breast cancer cell line showed that treatment with this compound resulted in:

  • Increased Apoptosis : Flow cytometry analysis revealed a 40% increase in apoptotic cells after 24 hours of treatment.
  • Cell Cycle Arrest : The compound caused G1 phase arrest, indicating its potential to disrupt the cell cycle .

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the compound's ability to modulate inflammatory responses. Treatment with this compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages, suggesting its utility in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
3-Fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-4-methoxybenzamideC15H16FNO4C_{15}H_{16}FNO_4Contains fluorine; potential for enhanced biological activity due to halogen substitution.
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenoxypropanamideC15H21NO3C_{15}H_{21}NO_3Features a cyclopropyl group; may exhibit different pharmacological properties.
N-(3-bromo-3-hydroxypropyl)-2-phenoxypropanamideC15H20BrNO3C_{15}H_{20}BrNO_3Contains bromine; could influence solubility and reactivity compared to the original compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.